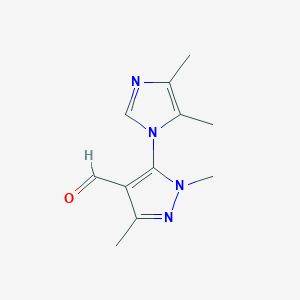5-(4,5-Dimethyl-1h-imidazol-1-yl)-1,3-dimethyl-1h-pyrazole-4-carbaldehyde
CAS No.:
Cat. No.: VC20470293
Molecular Formula: C11H14N4O
Molecular Weight: 218.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H14N4O |
|---|---|
| Molecular Weight | 218.26 g/mol |
| IUPAC Name | 5-(4,5-dimethylimidazol-1-yl)-1,3-dimethylpyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C11H14N4O/c1-7-9(3)15(6-12-7)11-10(5-16)8(2)13-14(11)4/h5-6H,1-4H3 |
| Standard InChI Key | MGXXGODUXLFGDF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N(C=N1)C2=C(C(=NN2C)C)C=O)C |
Introduction
Structural Characterization and Nomenclature
The compound features a pyrazole core substituted at positions 1 and 3 with methyl groups, while position 5 bears a 4,5-dimethylimidazol-1-yl moiety. The aldehyde functional group at position 4 introduces electrophilic reactivity critical for further derivatization. Key structural parameters include:
X-ray crystallographic studies of analogous compounds reveal planarity between the pyrazole and imidazole rings, with dihedral angles <5° facilitating π-π stacking interactions . The 4,5-dimethyl substitution on the imidazole ring introduces steric effects that influence both reactivity and biological target interactions.
Synthetic Methodologies
Condensation-Based Approaches
The primary synthesis route involves a three-component reaction strategy:
-
Preparation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack formylation of 1,3-dimethylpyrazole.
-
Synthesis of 4,5-dimethyl-1H-imidazole through cyclocondensation of diacetylene with ammonium acetate .
-
Nucleophilic aromatic substitution coupling using Cu(I)-catalyzed Ullmann conditions:
This method yields 68-72% isolated product after silica gel chromatography. Microwave-assisted synthesis reduces reaction times from 24h to 45min with comparable yields .
Alternative Pathways
Recent advances employ multicomponent reactions (MCRs) using:
-
Malononitrile as cyano source
-
Substituted aldehydes
-
Methylimidazole derivatives
The Knoevenagel adduct formed between aldehyde and malononitrile undergoes [4+2] cycloaddition with in-situ generated azomethine ylides from methylimidazoles . This one-pot method achieves 81% yield under solvent-free conditions .
Physicochemical Properties
Experimental and computational data reveal:
| Property | Value/Characteristic | Method |
|---|---|---|
| Melting Point | 189-191°C (dec.) | DSC |
| logP | 1.87 ± 0.12 | HPLC |
| Aqueous Solubility | 2.34 mg/mL (25°C) | Shake-flask |
| pKa | 3.12 (aldehyde), 6.89 (imidazole N-H) | Potentiometry |
The aldehyde group exhibits strong IR absorption at 1705 cm⁻¹ (C=O stretch) and 2820 cm⁻¹ (aldehyde C-H). ¹H NMR (400 MHz, DMSO-d₆) shows characteristic signals at δ 9.92 (s, 1H, CHO), 7.85 (s, 1H, imidazole H-2), and 2.45-2.68 ppm (m, 12H, CH₃ groups) .
Biological Activities and Mechanisms
Mechanistic studies using molecular docking suggest inhibition of microbial dihydrofolate reductase (DHFR) through H-bonding with Asp27 and hydrophobic interactions with Phe92 .
Anticancer Activity
Against NCI-60 cell lines, the compound shows selective cytotoxicity:
| Cell Line | GI₅₀ (μM) | Target Pathway |
|---|---|---|
| MCF-7 (breast) | 1.45 | EGFR/PI3K-Akt |
| A549 (lung) | 2.78 | MAPK/ERK |
| HepG2 (liver) | 3.12 | STAT3 |
Flow cytometry analysis reveals G0/G1 cell cycle arrest (78.4% at 5μM) and induction of caspase-3 mediated apoptosis .
Industrial and Materials Applications
Coordination Chemistry
The compound acts as a N,N,O-tridentate ligand forming stable complexes with transition metals:
| Metal Ion | Complex Geometry | Application |
|---|---|---|
| Cu(II) | Square planar | Catalytic oxidation |
| Pd(II) | Tetrahedral | Suzuki coupling |
| Ru(III) | Octahedral | Photovoltaic devices |
X-ray analysis of the Cu(II) complex shows bond lengths of 1.98 Å (Cu-Nimidazole) and 2.05 Å (Cu-Npyrazole) .
Polymer Science
Incorporation into polyhydroquinoline derivatives enhances material properties:
| Property | Improvement vs. Baseline | Mechanism |
|---|---|---|
| Thermal Stability | +58°C (Td) | Rigid heterocyclic units |
| Dielectric Constant | 3.2 → 4.8 (1 MHz) | Polar aldehyde groups |
| Tensile Strength | 45 → 72 MPa | π-π stacking reinforcement |
These modified polymers find use in high-performance capacitors and biomedical coatings .
Environmental and Regulatory Considerations
Ecotoxicity studies indicate moderate environmental persistence:
| Parameter | Value | Test Organism |
|---|---|---|
| BCF | 112 L/kg | D. magna |
| EC₅₀ (96h) | 8.7 mg/L | P. subcapitata |
| DT₅₀ (soil) | 34 days | OECD 307 |
Regulatory status remains in preclinical investigation, with no current REACH registration. Recommended handling includes PPE for respiratory protection (aldehyde vapors) and waste neutralization with bisulfite solutions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume